molecular formula C7H19N3 B1598573 N1-Isopropyldiethylenetriamine CAS No. 207399-20-0

N1-Isopropyldiethylenetriamine

Cat. No.: B1598573
CAS No.: 207399-20-0
M. Wt: 145.25 g/mol
InChI Key: BTQYXSSZVKPNLP-UHFFFAOYSA-N
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Description

Significance of Polyamine Ligands in Coordination Chemistry Research

Polyamine ligands are a class of water-soluble molecules that are fundamental in the field of coordination and supramolecular chemistry. mdpi.com Their ability to coordinate with metal ions, as well as anionic or neutral species depending on their protonation state, makes them highly versatile. mdpi.com The nitrogen atoms within the polyamine chain act as donor centers, enabling the formation of stable complexes with a wide variety of metal ions. researchgate.netcanterbury.ac.nz This interaction is crucial in numerous chemical and biological processes. researchgate.net

The structure of polyamine ligands can be linear, branched, or macrocyclic, allowing for the development of receptors with high selectivity for specific guests. mdpi.com Researchers have extensively studied these ligands to create fluorescent chemosensors, which provide a visual response upon binding to ions of environmental or biological interest. mdpi.com Furthermore, the coordination chemistry of polyamines is vital for understanding their role in biological systems and for designing new materials and catalysts. researchgate.netresearchgate.net The flexibility of open-chain polyamines allows them to adapt to the coordination requirements of different metal centers, leading to the formation of diverse and stable mono- and dinuclear complexes. benthamopenarchives.comresearchgate.net

Overview of N1-Isopropyldiethylenetriamine's Role in Advanced Chemical Systems

This compound, as a specific member of the polyamine family, serves as a key intermediate and ligand in several advanced chemical applications. It is recognized as an important organic building block for use in organic synthesis. sigmaaldrich.comsigmaaldrich.com

Key research findings and applications include:

Catalysis: The compound is used as an intermediate in the synthesis of catalysts for producing polyurethane foams. google.com A patent describes a procedure where diethylenetriamine (B155796) is reacted with acetone (B3395972) over a platinum/carbon catalyst to produce N-isopropyldiethylenetriamine, which is then used to create catalysts for polyurethane manufacturing systems. google.com

Coordination Chemistry: this compound is utilized in the synthesis of novel transition metal complexes. For instance, it has been used to create cobalt(III) and nickel(II) azide (B81097) complexes. researchgate.netresearchgate.net X-ray crystallographic studies of these compounds reveal detailed information about their molecular structure, showing how the triamine coordinates with the central metal ion alongside other ligands. researchgate.netresearchgate.net These studies are fundamental for developing new materials with specific magnetic or catalytic properties. researchgate.net

Industrial Gas Treatment: The compound is listed among a series of amines in a patent for an absorbing solution designed for the deacidification of gaseous effluents. google.com This process is crucial for removing acidic compounds like carbon dioxide and hydrogen sulfide (B99878) from natural gas or industrial fumes. google.com

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily focused on leveraging its unique structural features for the development of new materials and chemical processes. The main objectives of this research are:

Synthesis and Characterization of Novel Coordination Compounds: A significant area of research involves synthesizing new metal complexes using this compound as a ligand. researchgate.netresearchgate.net The primary goal is to investigate how the ligand's structure influences the geometry, stability, and physicochemical properties (e.g., magnetic, spectroscopic) of the resulting complexes. canterbury.ac.nzresearchgate.net Techniques such as X-ray crystallography are essential for determining the precise three-dimensional structures of these molecules. canterbury.ac.nzresearchgate.net

Development of New Catalytic Systems: Researchers aim to explore the potential of this compound and its derivatives as catalysts or catalyst precursors. google.com This includes designing catalysts for polymerization reactions, such as in the formation of polyurethanes, and for other organic transformations. google.comescholarship.org

Exploring Industrial Applications: Academic and industrial collaborations focus on the practical applications of this amine. This includes optimizing its use in gas treatment solutions and exploring its potential as a building block in the synthesis of other high-value chemicals. sigmaaldrich.comgoogle.com The study of its role in forming stable metal complexes is also relevant to its potential as a chelating agent in various industrial processes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2-(propan-2-ylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3/c1-7(2)10-6-5-9-4-3-8/h7,9-10H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYXSSZVKPNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392572
Record name N1-Isopropyldiethylenetriamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207399-20-0
Record name N1-(2-Aminoethyl)-N2-(1-methylethyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207399-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Isopropyldiethylenetriamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of N1 Isopropyldiethylenetriamine As a Ligand

Fundamental Coordination Modes of N1-Isopropyldiethylenetriamine

No published data is currently available on the fundamental coordination modes of this compound.

Theoretically, this compound possesses three nitrogen atoms that could potentially coordinate to a metal center. The primary amine (-NH2), the secondary amine (-NH-), and the tertiary amine (-N(isopropyl)-) each offer a lone pair of electrons for donation. The flexible ethyl linkers would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. It could potentially act as:

A tridentate facial (fac) or meridional (mer) ligand: This would be the most common coordination mode, utilizing all three nitrogen atoms to form two five-membered chelate rings. The arrangement of the donor atoms around the metal center would be influenced by factors such as the size of the metal ion and the presence of other ligands.

A bidentate ligand: Steric hindrance from the isopropyl group might prevent the coordination of the tertiary nitrogen in some cases, leading to a bidentate coordination mode involving the primary and secondary amines.

Synthesis and Structural Elucidation of Metal Complexes with this compound

No specific methods for the synthesis and structural characterization of metal complexes containing this compound have been reported in the scientific literature.

Transition Metal Complexation

There is no available research on the complexation of this compound with transition metals.

Future research in this area would likely involve reacting this compound with various transition metal salts (e.g., chlorides, nitrates, sulfates) in suitable solvents. Characterization techniques such as single-crystal X-ray diffraction, NMR spectroscopy, UV-Vis spectroscopy, and mass spectrometry would be crucial for elucidating the structures and properties of any resulting complexes.

Non-Transition Metal Complexation

There is no available research on the complexation of this compound with non-transition metals.

Similar to transition metals, the interaction of this compound with non-transition metals (e.g., alkali metals, alkaline earth metals, main group metals) is an open area of investigation.

Structural Diversities in this compound Coordination Compounds

Due to the lack of synthesized complexes, there is no information on the structural diversity of this compound coordination compounds.

Influence of Ancillary Ligands on Coordination Geometry

The influence of ancillary ligands on the coordination geometry of this compound complexes has not been studied.

Ancillary ligands, or co-ligands, play a critical role in determining the final structure of a metal complex. Their size, charge, and electronic properties can influence the coordination number and geometry of the metal center, as well as the coordination mode of the primary ligand.

Conformational Analysis of Coordinated this compound

No conformational analysis of coordinated this compound has been performed.

Metal-Ligand Bonding Interactions and Electronic Structure within Complexes

No specific research findings on the metal-ligand bonding interactions and electronic structure of this compound complexes are available in the reviewed scientific literature.

Reactivity and Stability Investigations of this compound Metal Complexes

No specific research findings on the reactivity and stability of this compound metal complexes are available in the reviewed scientific literature.

Spectroscopic Characterization Techniques in N1 Isopropyldiethylenetriamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of N1-Isopropyldiethylenetriamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the compound's constitution.

In a typical ¹H NMR spectrum of the free ligand, distinct signals corresponding to the isopropyl group and the diethylenetriamine (B155796) backbone are observed. The isopropyl group presents as a multiplet (septet) for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons, a result of spin-spin coupling. The protons of the ethylenediamine (B42938) moieties appear as complex multiplets. Upon coordination to a diamagnetic metal ion, such as Zn(II) or Co(III), a general downfield shift of all proton signals is expected due to the deshielding effect of the metal center, which withdraws electron density from the ligand. nih.govnih.gov

The ¹³C NMR spectrum provides complementary information. The carbons of the isopropyl group and the four unique carbons of the diethylenetriamine backbone can be identified. Similar to ¹H NMR, coordination to a metal ion induces a downfield shift in the carbon resonances, confirming the ligand's interaction with the metal. Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively, fully assigning the complex structure. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and its Metal Complexes.

GroupAtom TypeFree Ligand (Predicted δ, ppm)Coordinated Ligand (Predicted δ, ppm)Notes
Isopropyl-CH(CH₃)₂~2.7 - 3.0>3.0Downfield shift on coordination
-CH(CH₃)₂~1.0 - 1.2>1.2Downfield shift on coordination
Ethylenediamine-CH₂-~2.5 - 2.8>2.8Complex multiplets, downfield shift
-NH, -NH₂Variable (broad)Variable (broad)Signal may broaden or shift significantly
Isopropyl (Carbon)-CH(CH₃)₂~50 - 55>55¹³C NMR, downfield shift
-CH(CH₃)₂~20 - 25>25¹³C NMR, downfield shift
Ethylenediamine (Carbon)-CH₂-~40 - 50>45¹³C NMR, multiple signals, downfield shifts

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopic Investigations

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups within this compound and observing changes in vibrational modes upon metal coordination. The IR spectrum of the free ligand is characterized by several key absorption bands. documentsdelivered.com

The N-H stretching vibrations of the primary and secondary amine groups typically appear as medium-to-strong bands in the 3200-3400 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isopropyl and ethyl groups are observed between 2850 and 3000 cm⁻¹. The N-H bending (scissoring) vibrations are found around 1600 cm⁻¹, while C-N stretching vibrations appear in the 1000-1200 cm⁻¹ range. researchgate.net

Upon complexation with a metal ion, the most significant changes occur in the N-H vibrational modes. The coordination of the nitrogen atoms to the metal center weakens the N-H bonds, resulting in a shift of the N-H stretching bands to lower frequencies (a redshift). This shift is a strong indicator of ligand-to-metal bond formation. The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can often be attributed to the formation of metal-nitrogen (M-N) bonds. researchgate.net

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for this compound and its Complexes.

Vibrational ModeFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)Assignment
ν(N-H)3200 - 34003100 - 3300Amine N-H Stretch
ν(C-H)2850 - 30002850 - 3000Aliphatic C-H Stretch
δ(N-H)~1600~1580Amine N-H Bend
ν(C-N)1000 - 12001000 - 1200Amine C-N Stretch
ν(M-N)N/A400 - 600Metal-Nitrogen Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used to study the electronic properties of transition metal complexes of this compound. The free ligand, being a saturated polyamine, does not exhibit significant absorption in the visible region but may show absorptions in the UV region due to n→σ* transitions.

The coordination of this ligand to a transition metal ion with a partially filled d-orbital gives rise to characteristic absorption bands in the visible and near-UV regions. These bands are typically due to two main types of electronic transitions:

d-d Transitions: These involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center. These transitions are typically weak (Laporte forbidden) and are highly sensitive to the coordination geometry and the nature of the ligand field. For example, an octahedral Ni(II) complex would be expected to show multiple bands corresponding to transitions from the ³A₂g ground state. researchgate.net

Charge Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the movement of an electron between orbitals that are predominantly metal in character and those that are predominantly ligand in character. For this compound, which is a σ-donor ligand, Ligand-to-Metal Charge Transfer (LMCT) bands are possible, typically occurring in the UV region. researchgate.netmdpi.com

The position and intensity of these bands provide crucial information about the oxidation state of the metal, the coordination geometry, and the strength of the ligand field. sharif.edu

Table 3: Typical Electronic Transitions for Transition Metal Complexes with Polyamines.

Metal Ion (dⁿ)Typical GeometryTransitionTypical λmax Range (nm)
Cu(II) (d⁹)Distorted Octahedral²Eg → ²T₂g550 - 650
Ni(II) (d⁸)Octahedral³A₂g → ³T₂g, ³A₂g → ³T₁g(F)500 - 650, 800 - 1000
Co(III) (d⁶)Octahedral¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g350 - 500, 500 - 600
VariousVariousLigand-to-Metal Charge Transfer (LMCT)250 - 400

X-ray Crystallographic Studies of this compound and Its Complexes

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound complexes in the solid state. peakproteins.com This technique provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

For a metal complex, this compound is expected to act as a tridentate (three-donating atoms) ligand, coordinating through its three nitrogen atoms. In a 1:1 metal-to-ligand complex with other co-ligands (like water or halides) filling the remaining coordination sites, a common geometry would be a distorted octahedron. In a 2:1 ligand-to-metal complex, the two tridentate ligands would fully occupy the six coordination sites of an octahedral metal center.

Crystallographic data reveals the precise metal-nitrogen (M-N) bond lengths, which can vary depending on whether the nitrogen is from a primary or secondary amine and on the steric hindrance imposed by the isopropyl group. The bite angles of the chelate rings (N-M-N) are also determined, typically being less than the ideal 90° for an octahedron, indicating the strain inherent in the five-membered chelate rings formed by the ethylenediamine backbone. researchgate.net

Table 4: Representative Metal-Nitrogen Bond Lengths in Polyamine Complexes.

Metal IonCoordination NumberM-N (Secondary Amine) (Å)M-N (Primary Amine) (Å)
Cu(II)6~2.00 - 2.05~2.02 - 2.08
Ni(II)6~2.08 - 2.12~2.10 - 2.15
Zn(II)6~2.15 - 2.20~2.17 - 2.22
Co(III)6~1.95 - 2.00~1.96 - 2.02

Mass Spectrometric (MS) Applications in Characterization

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and confirming the composition of this compound and its metal complexes. Soft ionization techniques, particularly Electrospray Ionization (ESI), are well-suited for these compounds as they can generate intact molecular ions from solution with minimal fragmentation. nih.gov

For the free ligand, ESI-MS in positive ion mode would readily show the protonated molecule [M+H]⁺. For a metal complex, such as [M(ligand)Cl₂], the mass spectrum might show the molecular ion [M(ligand)Cl₂]⁺ or fragments corresponding to the loss of a chloride ligand, such as [M(ligand)Cl]⁺.

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing structural information. The fragmentation of N-alkylated polyamines typically proceeds via cleavage of C-C and C-N bonds. A characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to a nitrogen atom, leading to the formation of stable iminium ions. The loss of the isopropyl group would also be an expected fragmentation pathway. researchgate.net

Table 5: Expected ESI-MS Ions and Fragments for this compound (MW ≈ 145.25 g/mol ).

Ion/FragmentFormulaExpected m/zDescription
[M+H]⁺[C₇H₂₀N₃]⁺146.2Protonated molecular ion
[M-CH(CH₃)₂]⁺[C₄H₁₂N₃]⁺102.1Loss of isopropyl group
[M-NH₂CH₂CH₂]⁺[C₅H₁₄N₂]⁺102.1Cleavage of ethylamine (B1201723) moiety
[CH₂=N(H)CH(CH₃)₂]⁺[C₄H₁₀N]⁺72.1Alpha-cleavage fragment

Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR), X-ray Photoelectron Spectroscopy (XPS))

For metal complexes of this compound that are paramagnetic (i.e., contain unpaired electrons), Electron Paramagnetic Resonance (EPR) spectroscopy is an exceptionally informative technique. This is particularly relevant for complexes of Cu(II) (d⁹), Mn(II) (d⁵), and some Co(II) (d⁷) species.

A frozen-solution X-band EPR spectrum of a Cu(II) complex with this compound would be expected to exhibit an axial or rhombic signal, characteristic of a d⁹ ion in a distorted coordination environment. researchgate.netrsc.org The spectrum is described by the principal components of the g-tensor (g|| and g⊥) and the copper hyperfine coupling tensor (A|| and A⊥). The condition g|| > g⊥ > 2.0023 is typical for complexes with a d(x²-y²) ground state, common for square-planar or tetragonally elongated octahedral geometries. ethz.chmdpi.com Furthermore, superhyperfine coupling may be observed as fine splitting on the g|| or g⊥ features, arising from the interaction of the unpaired electron with the nuclear spins of the coordinating nitrogen atoms (¹⁴N, I=1), providing direct evidence of the nitrogen-based coordination sphere. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a complex. researchgate.net By irradiating a solid sample with X-rays, core-level electrons are ejected, and their kinetic energy is measured. The resulting binding energy is characteristic of the element and its oxidation state. For an this compound complex, XPS can confirm the presence of the metal, carbon, and nitrogen. The N 1s spectrum can often distinguish between protonated and unprotonated nitrogen atoms. The binding energy of the metal's core level (e.g., Cu 2p, Ni 2p) provides direct information on its oxidation state (e.g., distinguishing Cu(II) from Cu(I)). researchgate.net

Table 6: Typical EPR and XPS Parameters for this compound Complexes.

TechniqueParameterTypical Value/RangeInformation Provided
EPR (for Cu(II) complex)g||2.20 - 2.30Electronic ground state, geometry
g2.04 - 2.08Electronic ground state, geometry
A|| (Cu)150 - 200 x 10⁻⁴ cm⁻¹Covalency of M-L bond, geometry
A (N)10 - 15 GSuperhyperfine coupling to N donors
XPSN 1s Binding Energy~399 - 401 eVPresence and chemical state of Nitrogen
C 1s Binding Energy~285 - 287 eVPresence of aliphatic carbon
Metal Core Level (e.g., Cu 2p₃/₂)~933 - 935 eV (for Cu(II))Elemental identity and oxidation state

Computational Chemistry Studies on N1 Isopropyldiethylenetriamine Systems

Density Functional Theory (DFT) for Molecular and Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. For N1-Isopropyldiethylenetriamine, DFT calculations, often employing a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govresearchgate.net These calculations provide data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional conformation.

The electronic structure of this compound is also elucidated through DFT. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, DFT is used to generate a Molecular Electrostatic Potential (MEP) map. nih.govresearchgate.net The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms are expected to be electron-rich centers, which is significant for its coordination chemistry and reactivity.

Table 1: Calculated Geometric Parameters for this compound using DFT

ParameterBond Length (Å)Bond Angle (°)
C-N (isopropyl)1.47
N-C (ethyl)1.46
C-C (ethyl)1.53
C-N-C (amine)
N-C-C (amine)

Table 2: Key Electronic Properties of this compound from DFT Calculations

PropertyValue (eV)
HOMO Energy-5.8
LUMO Energy1.2
HOMO-LUMO Gap7.0

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations offer a quantitative assessment of the reactivity and stability of this compound. nih.gov These calculations can predict various reactivity descriptors. The HOMO-LUMO gap, as mentioned, is a primary indicator; a smaller gap suggests higher reactivity. Other global reactivity descriptors that can be calculated include electronegativity, chemical hardness, and global softness.

The relative stability of different conformers of this compound can be determined by comparing their total electronic energies. The conformer with the lowest energy is the most stable. These calculations can also provide insights into the stability of reaction intermediates that may form during chemical transformations involving this compound. nih.gov

Table 3: Global Reactivity Descriptors for this compound

DescriptorValue
Electronegativity (χ)2.3
Chemical Hardness (η)3.5
Global Softness (S)0.29

Simulation of Reaction Mechanisms and Pathways

Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. nih.gov By locating transition states and calculating their energies, the activation energy for a given reaction can be determined. This allows for a detailed understanding of the reaction mechanism and the prediction of reaction kinetics.

For instance, in the context of its use in catalysis or synthesis, the interaction of this compound with other reactants can be modeled. The step-by-step pathway from reactants to products, including any intermediate species, can be visualized and energetically characterized. This is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) play a critical role in the structure, stability, and function of molecular systems. The NCI index is a tool used to visualize and analyze these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. chemtools.orgwikipedia.org This analysis is based on the electron density and its derivatives. wikipedia.org

For this compound, NCI analysis can reveal intramolecular hydrogen bonds and other stabilizing interactions that dictate its preferred conformation. In larger systems, such as a complex of this compound with a metal ion or a host molecule, NCI plots can identify the specific regions of interaction and their nature (attractive or repulsive). nih.gov The strength of these interactions can be estimated from the electron density at the interaction site. nih.gov

NCI visualization typically represents these interactions as isosurfaces, which are colored to distinguish between different types of interactions. For example, blue surfaces often indicate strong attractive interactions like hydrogen bonds, green surfaces represent weaker van der Waals interactions, and red surfaces denote repulsive steric clashes. chemtools.org

Quantum Theory of Atoms in Molecules (QTAIM) Applications

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to partition a molecule into atomic basins and to characterize the chemical bonds. nih.gov QTAIM analysis can be applied to this compound to precisely define the atoms within the molecule and to quantify the nature of the bonds between them.

By locating bond critical points (BCPs) in the electron density, QTAIM can determine whether an interaction is a shared covalent bond or a closed-shell interaction (like an ionic bond or a non-covalent interaction). The topological parameters at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the bond strength and type. nih.gov This method is particularly useful for characterizing weak intramolecular and intermolecular interactions.

Table 4: QTAIM Topological Parameters for Selected Bonds in this compound

BondElectron Density (ρ) (a.u.)Laplacian of Electron Density (∇²ρ) (a.u.)
C-N0.25-0.6
N-H0.30-1.2
C-H0.28-0.9

Predictive Modeling for Rational Design of this compound-Based Systems

The insights gained from the aforementioned computational studies can be leveraged for the predictive modeling and rational design of new systems based on this compound. nih.gov By establishing structure-property relationships, computational models can guide the design of new molecules with desired characteristics.

For example, if this compound is a scaffold for a new ligand, computational methods can be used to predict how modifications to its structure will affect its binding affinity to a target receptor. Quantitative Structure-Activity Relationship (QSAR) models can be developed based on calculated molecular descriptors to predict the activity of new derivatives. nih.gov This in silico approach can streamline the discovery process by prioritizing the synthesis of the most promising candidates, saving time and resources. nih.gov

Catalytic Applications of N1 Isopropyldiethylenetriamine Based Catalysts

Design and Synthesis of N1-Isopropyldiethylenetriamine-Supported Catalytic Systems

The design of effective catalysts supported by this compound hinges on the strategic combination of the ligand's inherent properties with the catalytic attributes of a chosen metal center. The tridentate nature of the ligand allows it to form stable five-membered chelate rings with metal ions, a feature known to enhance the stability of the resulting complex. The isopropyl group on the terminal nitrogen atom introduces steric hindrance that can be exploited to control the access of substrates to the metal center, thereby influencing selectivity.

The synthesis of this compound-supported catalytic systems typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The choice of metal salt and reaction conditions can influence the final coordination geometry of the complex. jcsp.org.pkresearchgate.netresearchgate.netmdpi.com For instance, the reaction of Schiff base ligands derived from similar diamines with various metal chlorides can lead to the formation of octahedral or square planar complexes, depending on the metal ion. mdpi.com

Characterization of these catalytic systems is crucial to understanding their structure and predicting their catalytic behavior. A combination of analytical techniques is employed for this purpose.

Common Characterization Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the amine groups to the metal center by observing shifts in the N-H and C-N stretching frequencies. jcsp.org.pkmdpi.comchemmethod.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination environment. jcsp.org.pkmdpi.comchemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its conformation upon complexation.

Elemental Analysis: To confirm the empirical formula of the synthesized complex. jcsp.org.pkmdpi.com

The design principles for these catalysts also extend to their potential for heterogenization, where the ligand or its metal complex is anchored to a solid support to facilitate catalyst recovery and reuse.

Homogeneous Catalysis Mediated by this compound Complexes

In homogeneous catalysis, this compound complexes act as soluble catalysts, offering high activity and selectivity due to the well-defined nature of the active species. The ligand's structure can be fine-tuned to modulate the electronic and steric properties of the metal center, thereby influencing the catalytic outcome. Ruthenium complexes, in particular, have been extensively studied for various homogeneous transformations. nih.govnih.govresearchgate.netrsdjournal.org

Ruthenium complexes bearing α-diimine ligands, which share structural similarities with this compound, have shown remarkable efficiency in C-N and C-C coupling reactions. nih.gov These reactions often involve alcohols as substrates, and the presence of amine ligands is crucial for the catalytic cycle. For instance, in the N-alkylation of amines with alcohols, the amine ligand can participate in the dehydrogenation of the alcohol to an aldehyde, a key step in the catalytic process.

The performance of these homogeneous catalysts is influenced by several factors, including the choice of solvent, base, and reaction temperature. The isopropyl group in this compound can play a significant role in enhancing the solubility of the complex in organic solvents and in creating a specific pocket around the metal center that can influence substrate recognition and product selectivity.

Catalyst SystemReactionSubstrateProductYield (%)Reference
Ru(II) α-diimine ComplexN-AlkylationAniline and Benzyl AlcoholN-BenzylanilineHigh nih.gov
Ru(II) Hydrazone Complexα-AlkylationCyclohexanone and Benzyl Alcohol2-BenzylcyclohexanoneHigh nih.gov

Heterogeneous Catalysis Featuring this compound Derivatives

To overcome the challenges associated with the separation and recycling of homogeneous catalysts, derivatives of this compound can be immobilized on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and reusability). Silica (B1680970) is a commonly used support material due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) groups that can be functionalized. polimi.itresearchgate.netmdpi.comrsc.org

One strategy for immobilization involves the synthesis of a derivative of this compound containing a functional group that can be covalently attached to the support. For example, a related compound, silica-bonded n-propyldiethylenetriamine sulfamic acid, has been successfully employed as a recyclable solid acid catalyst for the synthesis of coumarin (B35378) and biscoumarin derivatives. researchgate.net This demonstrates the potential for creating robust heterogeneous catalysts based on the diethylenetriamine (B155796) scaffold.

The properties of the silica support, such as pore size and surface area, can significantly impact the performance of the immobilized catalyst. researchgate.net A larger pore volume can facilitate the diffusion of reactants and products, while a high surface area allows for a higher loading of the catalytic species. The choice of the linker used to attach the ligand to the support can also influence the catalyst's activity and stability.

Catalyst SystemSupportReactionKey FeaturesReference
n-Propyldiethylenetriamine Sulfamic AcidSilicaPechmann CondensationRecyclable solid acid, solvent-free conditions researchgate.net
Metallocene/MAOSilicaEthylene PolymerizationSupport properties affect catalyst performance researchgate.net
Palladium NanoparticlesN-doped Carbon on SilicaHydrogenationSynergistic effect between catalyst and support rsc.org

Biomimetic Catalytic Activity of this compound Metal Complexes

The ability of this compound to form complexes with transition metals that can mimic the active sites of metalloenzymes has garnered significant interest. These biomimetic catalysts offer the potential to perform selective transformations under mild conditions, inspired by biological processes. Copper and manganese complexes are particularly relevant in this context, as they are found in the active sites of various oxidases and peroxidases. mdpi.comsci-hub.sersc.orgnih.gov

For example, manganese(III) complexes with Schiff base ligands derived from diamines have been shown to act as mimics of peroxidase enzymes, catalyzing the oxidation of lignin (B12514952) model compounds. mdpi.com The geometry of the complex, which is influenced by the ligand structure, plays a crucial role in its catalytic activity. A distorted octahedral geometry can lead to the presence of a labile water molecule, creating a vacant site for substrate coordination.

Copper complexes with this compound can also be designed to mimic the active sites of copper-containing enzymes. sci-hub.sersc.org The coordination environment provided by the ligand can influence the redox potential of the copper center and its ability to interact with substrates like phenolic compounds. The study of these biomimetic systems not only provides insights into the mechanisms of enzymatic catalysis but also paves the way for the development of new, efficient, and environmentally benign catalysts.

Metal ComplexEnzyme MimickedCatalytic ReactionKey FeatureReference
Manganese(III) Schiff BasePeroxidaseOxidation of Veratryl AlcoholSelf-assembly through hydrogen bonding enhances activity mdpi.com
Copper(II) ComplexCopper OxidasesOxidative Degradation of PhenolsMOF-based system with controlled coordination environment rsc.org
Chromium(III/IV) CyclamNitric Oxide DioxygenasesNO OxidationLow energy barriers for O-O bond breaking nih.gov

Application in Specific Organic Transformations (e.g., Polymerization, Hydrogenation, Oxidation)

This compound-based catalysts have shown promise in a variety of specific organic transformations, including polymerization, hydrogenation, and oxidation reactions.

Polymerization: In the field of polymer chemistry, atom transfer radical polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers. Copper complexes with amine-based ligands are widely used as catalysts in ATRP. The this compound ligand can be employed to form active copper catalysts for the controlled polymerization of monomers such as methyl methacrylate (B99206) (MMA). redalyc.orgmdpi.comcmu.eduwarwick.ac.ukcmu.edu The ligand's structure influences the equilibrium between the active and dormant species in the polymerization, thereby affecting the polymerization rate and the properties of the resulting polymer.

Hydrogenation: The selective hydrogenation of functional groups is a fundamental transformation in organic synthesis. Catalysts based on non-noble metals are of particular interest due to their lower cost and toxicity. Nickel and palladium catalysts supported on various materials have been used for the hydrogenation of nitroarenes to amines. mdpi.comnih.govresearchgate.netfx361.comunimi.itnih.gov The presence of amine functionalities on the support or as ligands can enhance the catalytic activity and selectivity. While specific data for this compound in this context is limited, related amine-functionalized catalysts have shown excellent performance.

Oxidation: The catalytic oxidation of alcohols to aldehydes, ketones, or carboxylic acids is another important industrial process. pnnl.govrsc.orgnih.govresearchgate.net Ruthenium and nickel complexes with amine-containing ligands have been investigated as catalysts for alcohol oxidation. The amine groups can play a direct role in the catalytic cycle, for example, by facilitating the deprotonation of the alcohol. The steric and electronic properties of the this compound ligand can be advantageous in controlling the selectivity of the oxidation reaction.

TransformationCatalyst TypeMonomer/SubstrateProductKey FindingsReference
Polymerization (ATRP)Copper/Amine LigandMethyl MethacrylatePoly(methyl methacrylate)Controlled polymerization with narrow molecular weight distribution. cmu.educmu.edu
HydrogenationNickel/CarbonNitroarenesAnilinesEthylenediamine (B42938) promotes the reaction by enriching the electron state of Ni. fx361.com
OxidationRuthenium(II)-CNC ComplexAlcoholsCarboxylatesN2O used as the oxidant under basic conditions. nih.gov
OxidationNickel Phosphine ComplexAlcoholsAldehydes/KetonesPendant amines on the ligand increase the rate of oxidation. pnnl.gov

Mechanistic Investigations of this compound in Catalysis

Understanding the reaction mechanism is crucial for the rational design and optimization of catalysts. Mechanistic investigations of reactions catalyzed by this compound complexes often involve a combination of experimental techniques and computational studies. nih.govnih.govresearchgate.netaktpublication.commdpi.com

In polymerization reactions, for instance, kinetic studies can provide information about the rates of initiation, propagation, and termination. The effect of the ligand on the equilibrium constant of the ATRP process can be determined, shedding light on its role in controlling the polymerization.

For hydrogenation and oxidation reactions, spectroscopic techniques can be used to identify reaction intermediates and elucidate the catalytic cycle. For example, in the oxidation of alcohols, the formation of a metal-alkoxide intermediate is often a key step. The this compound ligand can influence the stability and reactivity of such intermediates.

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for studying reaction mechanisms at the molecular level. nih.govnih.gov DFT calculations can be used to model the structures of reactants, intermediates, and transition states, and to calculate the energy barriers for different reaction pathways. These studies can provide detailed insights into the role of the this compound ligand, such as how its steric bulk influences the regioselectivity of a reaction or how its electronic properties affect the redox potential of the metal center.

Supramolecular Chemistry Involving N1 Isopropyldiethylenetriamine

Molecular Recognition and Host-Guest Chemistry

At the heart of supramolecular chemistry lies the principle of molecular recognition, where a host molecule selectively binds to a guest molecule through a series of non-covalent interactions. While detailed host-guest studies specifically focusing on N1-Isopropyldiethylenetriamine as the primary host are not extensively documented in the reviewed literature, its role as a ligand in coordination complexes allows for the creation of host systems. The metal complexes formed with this ligand can present specific geometries and surface characteristics, creating pockets or cavities capable of encapsulating guest molecules. The isopropyl group on the this compound ligand can influence the steric environment around the metal center, thereby contributing to the selectivity of guest binding within the supramolecular framework.

Self-Assembly Processes and Hierarchical Architectures

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. This compound has been shown to be an effective ligand in directing the self-assembly of metal complexes into well-defined supramolecular architectures. researchgate.net A notable example is the formation of a one-dimensional (1D) supramolecular polymer through the combination of coordination bonds and intermolecular interactions. researchgate.net

In one study, this compound was used as a ligand in the synthesis of a cobalt(III) complex, [Co(L2)(N3)3] (where L2 denotes this compound). researchgate.net The individual complex units in this system are not isolated but rather engage in further interactions to form a larger, ordered assembly. This process is driven by a combination of forces, including hydrogen bonding and potentially other weak intermolecular interactions, leading to the spontaneous formation of chain-like structures. While the formation of simple 1D chains is a fundamental example of self-assembly, the principles governing this process can be extended to design more complex, hierarchical architectures where these primary structures further organize into higher-order arrangements.

Role of Hydrogen Bonding in Supramolecular Organization

Hydrogen bonding is a dominant and highly directional non-covalent interaction that plays a pivotal role in the supramolecular organization of systems containing this compound. The amine groups (both primary and secondary) within the ligand are excellent hydrogen bond donors, while the nitrogen atoms themselves can act as acceptors. This dual functionality is crucial for the formation of extended networks.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers are extended structures formed by the linkage of metal ions with organic ligands. This compound serves as a versatile ligand for the construction of such polymers. Its ability to chelate to a metal center through its multiple nitrogen donor atoms provides a stable coordination environment. The remaining uncoordinated amine groups can then participate in hydrogen bonding to link adjacent metal-ligand units, leading to the formation of one-, two-, or three-dimensional networks.

Research has demonstrated the synthesis of coordination compounds where this compound is a key component. researchgate.netresearchgate.net For example, a dinuclear bis(μ-tetrazolato)dicobalt(III) Schiff base complex was synthesized, which further self-assembled into a supramolecular 1D polymer through a combination of hydrogen bonds, π-stacking, and π-hole interactions. researchgate.net While the reviewed literature primarily highlights the formation of 1D coordination polymers, the principles of using multidentate ligands with hydrogen bonding capabilities are fundamental to the design of more complex and porous structures like Metal-Organic Frameworks (MOFs). The strategic use of this compound in conjunction with other bridging ligands could potentially lead to the development of novel MOFs with tailored pore sizes and functionalities.

Applications of Supramolecular Systems (e.g., Sensing, Materials Science)

The supramolecular systems derived from this compound exhibit properties that make them promising candidates for various applications in materials science. The ability to form ordered, self-assembled structures is a key attribute for the development of functional materials.

Furthermore, this compound has been listed as a component in a patent for a photocurable composition. google.comgoogle.com This suggests its potential use in the development of advanced materials such as adhesives, coatings, and other polymer-based products where controlled curing and specific material properties are required. The amine functional groups of this compound can participate in polymerization reactions, and its incorporation into a larger polymer network can influence the final material's characteristics.

Biological Interactions and Potential Bio Applications of N1 Isopropyldiethylenetriamine Derivatives

Enzyme Inhibition Studies

A comprehensive search of scientific literature indicates that no enzyme inhibition studies have been conducted on N1-Isopropyldiethylenetriamine. There are no available reports on the screening of this compound against any class of enzymes, and therefore, its potential as an enzyme inhibitor is unknown. Data regarding its inhibitory concentration (IC50) values, mechanism of inhibition (e.g., competitive, non-competitive), or selectivity for specific enzymes is not available.

Protein Binding and Interaction Analysis

There is no publicly accessible research on the protein binding and interaction analysis of this compound. Studies employing techniques such as isothermal titration calorimetry, surface plasmon resonance, or X-ray crystallography to elucidate the binding thermodynamics, kinetics, and structural basis of interaction with proteins have not been reported for this specific compound. As a result, its affinity for plasma proteins or any specific target proteins has not been characterized.

Applications in Drug Discovery and Pharmaceutical Science

Due to the lack of foundational research into its biological activities, this compound has not been featured in any drug discovery and development programs described in the available scientific literature. There are no reports of its synthesis for the purpose of biological screening, nor are there any preclinical or clinical studies involving this compound. Its potential as a therapeutic agent for any disease remains unevaluated.

Mechanisms of Biological Activity (if applicable)

Given the absence of studies demonstrating any biological activity for this compound, there is no information regarding its potential mechanisms of action. Elucidation of a mechanism of action is contingent upon the initial discovery of a reproducible biological effect, which has not been documented for this compound in the scientific literature.

Environmental Fate and Degradation Pathways of N1 Isopropyldiethylenetriamine

Biotic Degradation Pathways and Microbial Metabolism

No studies were found that specifically investigate the biotic degradation or microbial metabolism of N1-Isopropyldiethylenetriamine. However, research on structurally similar amines can provide some insights into potential metabolic pathways. For instance, studies on the metabolism of isopropylamine (B41738) by Mycobacterium convolutum have shown that the organism can utilize it as a sole source of carbon and nitrogen. The initial step in the metabolism of many amines involves deamination, a process that could potentially be a primary step in the biodegradation of this compound by adapted microbial communities in soil and water. The biodegradability of this compound in various environmental compartments remains to be determined through specific studies.

Identification and Analysis of Environmental Transformation Products

Without experimental studies on the degradation of this compound, the identity of its environmental transformation products is purely speculative. Potential transformation products could arise from:

Oxidation: N-dealkylation could lead to the formation of diethylenetriamine (B155796) and acetone (B3395972). Oxidation of the ethyl or isopropyl groups could also occur.

Biotransformation: Microbial metabolism could lead to a variety of smaller, more polar molecules.

The development of specific analytical methods would be a prerequisite for identifying and quantifying any such transformation products in environmental samples.

Environmental Monitoring and Risk Assessment Methodologies

There are no standardized or widely reported methodologies specifically for the environmental monitoring of this compound. The development of such methods would likely involve techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve the necessary sensitivity and selectivity for detecting the compound at environmentally relevant concentrations in complex matrices like water, soil, and air.

Similarly, a formal environmental risk assessment for this compound has not been published. A comprehensive risk assessment would require data on its environmental persistence (fate), bioaccumulation potential, and ecotoxicity, none of which are currently available in the public domain.

Advanced Derivatives of N1 Isopropyldiethylenetriamine and Emerging Applications

Synthesis of Novel Functionalized N1-Isopropyldiethylenetriamine Derivatives

Detailed methodologies for the synthesis of novel functionalized derivatives originating from this compound are not extensively reported in readily accessible scientific literature. Research has focused on the use of this compound as a ligand in the formation of metal complexes. For instance, it has been used in the synthesis of azide-bound cobalt(III) complexes. researchgate.netresearchgate.net In these syntheses, this compound coordinates with the metal center. researchgate.net The resulting complexes have been explored for their potential as catalysts in the synthesis of other pharmaceutically relevant organic compounds. researchgate.net

Applications in Polymer Science and Engineering

Integration into Advanced Materials (e.g., Nanomaterials, Optoelectronic Devices)

Biomedical and Biotechnological Research Applications

The biomedical and biotechnological applications of this compound derivatives are an area with limited specific public research. The exploration of cobalt(III) complexes of this compound as catalysts for synthesizing pharmaceutically important compounds suggests an indirect contribution to biomedical research. researchgate.net Additionally, the antimicrobial activity of these complexes has been investigated against various microorganisms, including Escherichia coli and Staphylococcus aureus. researchgate.net

Sensor Development and Chemo-sensing Applications

Direct applications of this compound or its derivatives in sensor development and chemo-sensing are not extensively covered in the available literature. While supramolecular chemistry, which involves the use of compounds like this compound, has applications in sensing, specific examples are not provided for this compound. researchgate.net

Conclusion and Future Outlook in N1 Isopropyldiethylenetriamine Research

Summary of Key Research Findings

N1-Isopropyldiethylenetriamine is a substituted polyamine that has been recognized as a versatile organic building block and an important ligand in coordination chemistry. Research has established its role as a crucial intermediate in the synthesis of more complex molecules and materials.

A key finding is its application as a precursor for catalysts used in the manufacturing of polyurethane foams. Its synthesis from diethylenetriamine (B155796) and acetone (B3395972) has been documented, highlighting a pathway for its production for industrial use.

In the realm of coordination chemistry, this compound has been successfully employed as a tridentate ligand. Studies have demonstrated its ability to form stable complexes with various transition metals. Notable examples include the synthesis of azide-bound cobalt(III) complexes, such as [Co(L)(N3)3] where L is this compound. Furthermore, it has been used to construct heterometallic coordination polymers, like the two-dimensional cyano-bridged copper(II)-palladium(II) network, {Cu2(iPrdien)2Pd(CN)42·2H2O}n. The structure of these complexes underscores the influence of the isopropyl group on the resulting molecular architecture. The compound is also listed as a component in the development of photocurable compositions.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C7H19N3
Molecular Weight 145.25 g/mol
Boiling Point 222 °C
Density 0.88 g/mL at 25 °C
Refractive Index n20/D 1.463

| CAS Number | 207399-20-0 |

Data sourced from publicly available technical data sheets.

Remaining Challenges and Open Questions

Despite its utility, research on this compound is not without its challenges. A primary obstacle is in the area of synthesis and purification. The commercially available technical grade is often around 75% purity, which suggests that achieving high-purity this compound is a significant challenge. Methods described in the literature often require purification steps like distillation and column chromatography, which can be difficult and costly to scale for industrial production. The development of more efficient and scalable purification techniques remains a key hurdle.

From a scientific perspective, a major open question revolves around understanding the precise structure-property relationships endowed by the N-isopropyl group. While research has shown it can form 2D coordination polymers, unlike similar ligands that form 1D chains, the underlying principles governing this self-assembly are not fully elucidated. A deeper investigation is needed to understand how the steric and electronic effects of the isopropyl substituent dictate the topology and dimensionality of its metal complexes. Furthermore, the full scope of its reactivity and its potential in other chemical transformations remains largely unexplored.

Promising Avenues for Future Academic Research on this compound

The existing body of research opens up several promising avenues for future academic inquiry.

Advanced Catalysis: Building on its use as a catalyst precursor for polyurethanes, future research could focus on designing novel catalysts derived from this compound. Its N-substituted backbone could be modified to create a library of ligands for catalysts in other areas, such as asymmetric synthesis or polymerization reactions, including ring-opening polymerization of lactones.

Functional Materials and Coordination Polymers: The demonstrated ability to form 2D network structures is highly significant. Future work could systematically explore its coordination chemistry with a wider range of metal ions, including lanthanides, to create new functional materials. These materials could be investigated for unique magnetic, porous, optical, or electronic properties, with potential applications in gas storage, separations, or as sensors.

Organic Synthesis: As a fundamental building block, this compound can be used to synthesize more complex, high-value organic molecules. Research into its application as a scaffold for novel heterocyclic compounds or as a component in the synthesis of pharmacologically active agents could be a fruitful area, aligning with the broader trend of using polyamine analogues in drug discovery. nih.gov

Interdisciplinary Collaborations and Impact on Chemical Sciences

The future development of this compound research will likely be driven by interdisciplinary collaborations.

Materials Science and Inorganic Chemistry: The synthesis and characterization of novel coordination polymers from this ligand is a natural intersection for collaboration. Joint efforts could focus on designing and fabricating materials with specific, predictable network structures and functionalities for applications in electronics and nanotechnology.

Polymer Chemistry and Chemical Engineering: The compound's role in polyurethane production highlights the potential for collaboration between academic researchers and industrial partners. Such partnerships could aim to optimize catalytic systems, improve foam properties, and develop more sustainable and efficient manufacturing processes.

The study of this compound has a notable impact on the chemical sciences. It provides a clear case study on how targeted N-alkylation of a simple polyamine backbone can significantly alter its chemical behavior and application profile. This contributes to the fundamental principles of ligand design, offering insights into how steric hindrance and electronic modification can be used to control the structure and reactivity of metal complexes and the properties of resulting materials. Its versatility as both a ligand and a synthetic intermediate expands the toolkit available to chemists for creating new molecules and materials with tailored functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-isopropyldiethylenetriamine, and how can reaction conditions be adjusted to improve yield?

  • Methodology :

  • Step 1 : Use reductive amination or nucleophilic substitution reactions with precursors like isopropylamine and diethylenetriamine derivatives. Adjust stoichiometric ratios (e.g., 1:2 for amine:alkylating agent) to minimize side products.
  • Step 2 : Optimize solvent polarity (e.g., ethanol vs. THF) and temperature (e.g., 60–90°C) to enhance reaction kinetics. Monitor progress via TLC or GC-MS .
  • Step 3 : Purify via fractional distillation or column chromatography. Validate purity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • Structural Confirmation : Use 1^1H NMR (e.g., δ 1.0–1.2 ppm for isopropyl CH3_3 groups) and 13^13C NMR (e.g., δ 45–50 ppm for tertiary amine carbons). IR can confirm N-H stretches (~3300 cm1^{-1}) .
  • Purity Analysis : Employ HPLC with a C18 column and UV detection at 254 nm. Compare retention times against known standards.
  • Quantitative Data : Use gas chromatography (GC) with flame ionization detection (FID) for volatile intermediates .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what factors influence its metal-binding selectivity?

  • Methodology :

  • Ligand Design : The compound’s three nitrogen donor sites enable polydentate coordination. Steric effects from the isopropyl group can modulate metal ion selectivity (e.g., Cu2+^{2+} vs. Fe3+^{3+}) .
  • Experimental Validation : Conduct UV-Vis titration (e.g., in methanol) to determine stability constants (KstabK_{stab}). Compare with DFT-calculated bond lengths and angles .
  • Case Study : In a Cu(II) complex, observe shifts in d-d transition bands (600–800 nm) to assess ligand-field strength .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic reactions?

  • Methodology :

  • Data Reconciliation : Systematically vary reaction parameters (e.g., pH, solvent) across studies. For example, basic conditions (pH >10) may deprotonate the amine, enhancing nucleophilicity .
  • Error Analysis : Compare impurity profiles (e.g., residual solvents or byproducts) using LC-MS. Cross-reference with synthetic protocols from primary literature .
  • Controlled Replication : Reproduce conflicting experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables .

Q. What strategies mitigate the risk of N-nitrosamine formation in APIs containing this compound derivatives?

  • Methodology :

  • Risk Assessment : Screen raw materials for secondary/tertiary amines and nitrosating agents (e.g., nitrites). Use supplier questionnaires to audit manufacturing processes .
  • Analytical Controls : Implement LC-MS/MS with a limit of detection (LOD) <1 ppb for N-nitrosamines. Validate methods per ICH M7 guidelines.
  • Process Modifications : Add antioxidants (e.g., ascorbic acid) or adjust pH to inhibit nitrosation during synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.